molecular formula C6H7F5O B2978375 [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol CAS No. 2580210-48-4

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol

Cat. No.: B2978375
CAS No.: 2580210-48-4
M. Wt: 190.113
InChI Key: SNGQIOIENVJVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol: is a fluorinated organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol typically involves the fluorination of a cyclobutyl precursor. One common method includes the fluorination of 1-methylcyclobutane followed by a reaction with methanol to introduce the hydroxyl group . The reaction conditions often require the use of fluorinating agents such as Selectfluor® and controlled temperatures to ensure the selective introduction of fluorine atoms .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve distillation and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, hydrocarbons.

    Substitution Products: Amines, thiols, ethers.

Scientific Research Applications

Chemistry: In chemistry, [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol is used as a building block for the synthesis of more complex fluorinated compounds.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential use in drug development. The presence of fluorine atoms can significantly influence the pharmacokinetics and pharmacodynamics of drug candidates, improving their metabolic stability and bioavailability .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability, making it suitable for use in coatings, polymers, and other advanced materials .

Mechanism of Action

The mechanism of action of [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. This compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • [3,3-Difluoro-1-methylcyclobutyl]methanol
  • [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide

Comparison: Compared to [3,3-Difluoro-1-methylcyclobutyl]methanol, [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol has an additional trifluoromethyl group, which enhances its chemical stability and reactivity. The presence of multiple fluorine atoms in this compound also imparts unique electronic properties, making it more suitable for specific applications in pharmaceuticals and materials science .

Properties

IUPAC Name

[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F5O/c7-5(8)1-4(2-5,3-12)6(9,10)11/h12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGQIOIENVJVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F5O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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